![molecular formula C48H82S3Sn B14199656 [4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane CAS No. 918401-58-8](/img/structure/B14199656.png)
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane is an organotin compound with a complex molecular structure. It is characterized by the presence of thiophene rings substituted with dodecyl groups and a tributylstannane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 60-80°C
Reagents: Organostannane and organic halide precursors
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and catalyst loading .
化学反応の分析
Types of Reactions
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the stannane moiety.
Substitution: The tributylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiophene derivatives without the stannane group
Substitution: Various substituted thiophene derivatives
科学的研究の応用
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane has several scientific research applications:
Organic Electronics: Used as a precursor for the synthesis of conjugated polymers and organic semiconductors.
Materials Science: Employed in the development of novel materials with unique electronic properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of [4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane involves its interaction with molecular targets through its thiophene rings and stannane moiety. The compound can participate in electron transfer processes, making it useful in electronic applications. Additionally, its ability to undergo substitution reactions allows it to interact with various biological molecules, potentially affecting cellular pathways .
類似化合物との比較
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another thiophene-based compound used in organic electronics.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A compound with similar electronic properties used in the synthesis of OLEDs and organic solar cells.
Uniqueness
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane is unique due to its specific combination of thiophene rings and a tributylstannane moiety. This structure imparts distinct electronic properties and reactivity, making it valuable in specialized applications such as organic electronics and catalysis .
特性
CAS番号 |
918401-58-8 |
|---|---|
分子式 |
C48H82S3Sn |
分子量 |
874.1 g/mol |
IUPAC名 |
[4,5-bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane |
InChI |
InChI=1S/C36H55S3.3C4H9.Sn/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-34(38-31)33-29-30-37-36(33)35-28-26-32(39-35)24-22-20-18-16-14-12-10-8-6-4-2;3*1-3-4-2;/h25-29H,3-24H2,1-2H3;3*1,3-4H2,2H3; |
InChIキー |
RLQDEIGARAXYIP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C2=C(SC(=C2)[Sn](CCCC)(CCCC)CCCC)C3=CC=C(S3)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


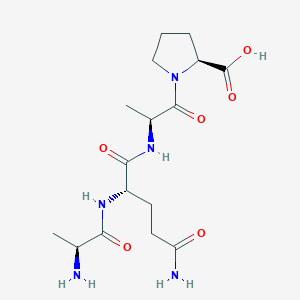
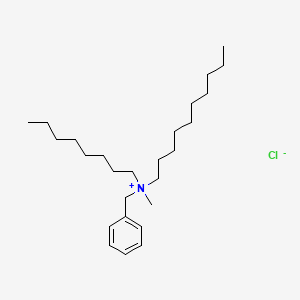
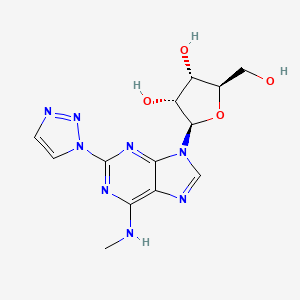

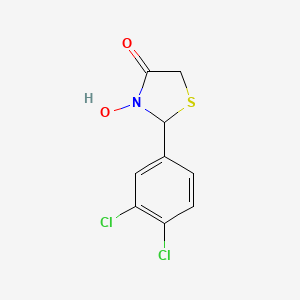
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)

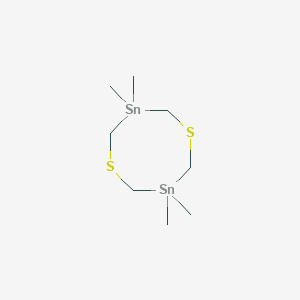
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
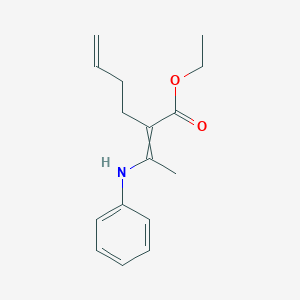
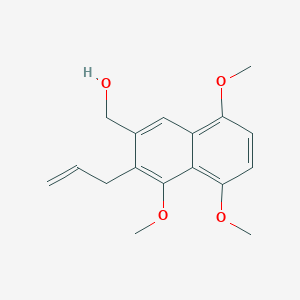

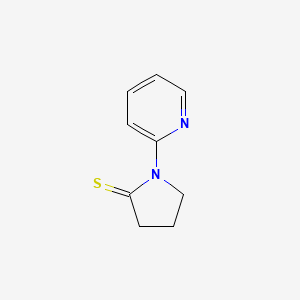
propanedinitrile](/img/structure/B14199672.png)
